molecular formula C14H13BrN2O3 B10961701 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methylfuran-2-carbohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B10961701
M. Wt: 337.17 g/mol
InChI Key: PILIIPMMJUGGNK-LZYBPNLTSA-N
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Description

N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with 5-methyl-2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
  • N’-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-(TERT-BUTYL)BENZENECARBOHYDRAZIDE

Uniqueness

N’-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-FUROHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furohydrazide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C14H13BrN2O3/c1-9-3-5-13(20-9)14(18)17-16-8-10-7-11(15)4-6-12(10)19-2/h3-8H,1-2H3,(H,17,18)/b16-8+

InChI Key

PILIIPMMJUGGNK-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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